molecular formula C8H6N2O B1419494 1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde CAS No. 630395-95-8

1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde

Cat. No.: B1419494
CAS No.: 630395-95-8
M. Wt: 146.15 g/mol
InChI Key: HHKFHQWRPIALDR-UHFFFAOYSA-N
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Description

1H-Pyrrolo[3,2-c]pyridine-2-carbaldehyde (CAS: 630395-95-8) is a heterocyclic organic compound featuring a fused pyrrole-pyridine core with an aldehyde functional group at the 2-position of the pyrrolo[3,2-c]pyridine scaffold. Its molecular formula is C₈H₆N₂O (MW: 146.15), and it is commercially available with purities up to 98% . The compound is utilized as a key intermediate in organic synthesis, particularly in medicinal chemistry for constructing bioactive molecules. It is stored at -20°C under anhydrous conditions to preserve its reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde typically involves cyclization reactions that form the fused ring system. Another approach involves modifications of the Madelung and Fischer syntheses of indoles .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis routes, with optimizations for yield and purity. These methods would typically include the use of automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrrolo[3,2-c]pyridine-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: 1H-Pyrrolo[3,2-c]pyridine-2-carboxylic acid.

    Reduction: 1H-Pyrrolo[3,2-c]pyridine-2-methanol.

    Substitution: Various halogenated or nitrated derivatives depending on the reagents used.

Scientific Research Applications

Synthetic Chemistry

Overview:
This compound serves as a crucial building block in the synthesis of various heterocyclic compounds. Its unique structural properties make it an essential precursor in the development of pharmaceuticals and agrochemicals.

Case Study:
A study demonstrated the synthesis of novel pyrrolopyridine derivatives using 1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde as a starting material. These derivatives exhibited significant biological activity against cancer cell lines, showcasing the compound's utility in drug design .

Drug Development

Overview:
this compound has been instrumental in developing new therapeutic agents targeting specific biological pathways. Its ability to modulate enzyme activity makes it a candidate for treating various diseases, including cancer and neurological disorders.

Data Table: Drug Development Insights

Study Target Disease Outcome Reference
Study AOncologySignificant inhibition of tumor growth
Study BNeurologyImproved cognitive function in animal models

Material Science

Overview:
In material science, this compound is utilized in formulating advanced materials such as polymers and nanomaterials. Its incorporation enhances the physical properties of these materials for industrial applications.

Case Study:
Research has shown that incorporating this compound into polymer matrices can improve thermal stability and mechanical strength, making it suitable for high-performance applications .

Biological Research

Overview:
The compound plays a significant role in biological research by facilitating studies on enzyme interactions and metabolic pathways. It contributes to understanding disease mechanisms at a molecular level.

Data Table: Biological Research Applications

Research Focus Application Findings
Enzyme Interaction StudiesInvestigating metabolic pathwaysIdentified key regulatory enzymes
Disease MechanismsUnderstanding cancer progressionProvided insights into tumor biology

Fluorescent Probes

Overview:
Derivatives of this compound are employed as fluorescent probes in imaging techniques. These probes aid in visualizing cellular processes and studying dynamic biological systems.

Case Study:
In cellular imaging studies, derivatives were shown to selectively bind to specific cellular targets, allowing for real-time observation of cellular activities under fluorescence microscopy .

Comparison with Similar Compounds

Structural Isomers and Derivatives

Table 1: Structural Comparison of Pyrrolopyridine Carbaldehydes

Compound Name CAS Number Aldehyde Position Ring Junction Key Functional Groups Purity
1H-Pyrrolo[3,2-c]pyridine-2-carbaldehyde 630395-95-8 2 [3,2-c] Aldehyde 98%
1H-Pyrrolo[3,2-b]pyridine-3-carbaldehyde 276862-85-2 3 [3,2-b] Aldehyde 95%
1H-Pyrrolo[2,3-c]pyridine-2-carbaldehyde 867034-96-6 2 [2,3-c] Aldehyde 95%
1H-Pyrrolo[3,2-b]pyridine-2-carbaldehyde 17288-52-7 2 [3,2-b] Aldehyde 95%
1-(Phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde 109113-44-2 2 [3,2-c] Aldehyde, Phenylsulfonyl 95%

Key Observations :

  • Ring Junction : The [3,2-c] vs. [3,2-b] junction alters electron distribution. For example, [3,2-c] systems exhibit distinct resonance stabilization compared to [3,2-b] isomers, influencing reactivity .
  • Aldehyde Position : The 2-position (as in the target compound) vs. 3-position (e.g., 276862-85-2) affects nucleophilic attack sites. The 2-carbaldehyde derivatives are more reactive in Schiff base formation due to steric accessibility .

Key Observations :

  • The target compound is synthesized via acid-catalyzed deprotection of diethoxymethyl intermediates, requiring precise pH control .
  • Carboxylic acid analogs (e.g., 10a–d) are prepared under basic conditions, highlighting the divergent strategies for aldehyde vs. acid functionalities .
  • Sulfonylated derivatives (e.g., 109113-44-2) involve sulfonation steps, increasing synthetic complexity and cost .

Aldehyde Reactivity

  • Nucleophilic Addition : The 2-carbaldehyde group in 630395-95-8 undergoes efficient nucleophilic additions (e.g., with amines) compared to 3-carbaldehydes (e.g., 276862-85-2), where steric hindrance from the pyridine ring reduces accessibility .
  • Electrophilic Substitution : Electron-withdrawing groups (e.g., sulfonyl in 109113-44-2) deactivate the pyrrole ring, reducing electrophilic substitution rates compared to the parent aldehyde .

Commercial Availability and Cost

Table 3: Commercial Comparison

Compound Supplier Purity Price (250 mg)
This compound Leyan Reagents 98% Contact
1-(Phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde Alichem 95% $380–418
1H-Pyrrolo[3,2-b]pyridine-3-carbaldehyde Combi-Blocks 95% N/A

Key Observations :

  • The target compound is competitively priced but requires direct inquiry for bulk pricing .
  • Sulfonylated derivatives command higher prices due to additional synthetic steps .

Biological Activity

1H-Pyrrolo[3,2-c]pyridine-2-carbaldehyde is a heterocyclic compound characterized by a fused pyrrole and pyridine ring system with an aldehyde functional group at the 2-position. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and other therapeutic areas.

The primary mechanism of action for this compound involves the inhibition of tubulin polymerization. This compound binds to the colchicine site on tubulin, disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism is crucial for its anticancer properties, making it a candidate for further development in cancer therapeutics .

Anticancer Activity

Numerous studies have highlighted the anticancer potential of this compound derivatives. For instance, a series of derivatives demonstrated moderate to excellent antitumor activities against various cancer cell lines, including HeLa (cervical cancer), SGC-7901 (gastric cancer), and MCF-7 (breast cancer). The most potent derivative exhibited IC50 values ranging from 0.12 to 0.21 μM, indicating significant cytotoxic effects on these cell lines .

Other Biological Activities

Beyond its anticancer properties, this compound has shown promise in other areas:

  • Antidiabetic Activity : Some derivatives have been reported to enhance insulin sensitivity and glucose uptake in muscle and fat cells, which could be beneficial for managing diabetes .
  • Antimicrobial Activity : Research indicates that certain derivatives exhibit activity against various pathogens, including bacteria and viruses, suggesting a broad spectrum of antimicrobial effects .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameStructure TypeNotable ActivityIC50 Value (μM)
This compoundFused pyrrole-pyridineAnticancer (HeLa)0.12 - 0.21
1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acidFused pyrrole-pyridineAntidiabeticN/A
1H-Pyrrolo[3,4-c]pyridine derivativesFused pyrrole-pyridineAntimicrobialVaries

Study on Anticancer Properties

In a study focused on the synthesis and evaluation of various derivatives of this compound, researchers found that specific modifications to the structure significantly enhanced cytotoxicity against ovarian and breast cancer cell lines. The study emphasized the importance of substituents in optimizing biological activity and minimizing toxicity toward non-cancerous cells .

Study on Enzyme Interactions

Another investigation revealed that derivatives of this compound could effectively inhibit specific enzymes involved in metabolic pathways related to cancer progression. This highlights the compound's potential role not only as a direct cytotoxic agent but also as a modulator of metabolic pathways critical for tumor growth and survival .

Q & A

Q. Basic: What are the common synthetic routes for 1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde, and what intermediates are critical for yield optimization?

Methodological Answer:
The synthesis typically involves cyclization of substituted pyridine precursors with aldehydes or formylation of preconstructed pyrrolopyridine cores. Key intermediates include halogenated pyrrolopyridines (e.g., 1H-pyrrolo[3,2-c]pyridine-2-carbonitrile) for functional group transformations. For example, Pd-catalyzed cross-coupling or Vilsmeier-Haack formylation (using POCl₃/DMF) can introduce the aldehyde group at position 2 . Yield optimization requires strict control of reaction temperature (e.g., 110–120°C for cyclization) and purification via column chromatography (silica gel, hexane/ethyl acetate gradients) .

Q. Basic: How is the purity and structural integrity of this compound validated in synthetic workflows?

Methodological Answer:
Purity is assessed using HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. Structural confirmation relies on 1H^1H- and 13C^{13}C-NMR to verify aldehyde proton resonance (~9.8–10.2 ppm) and aromatic carbons. High-resolution mass spectrometry (HRMS) is critical for molecular weight validation (expected [M+H]+^+ for C8_8H6_6N2_2O: 147.0558) . FT-IR can confirm the aldehyde C=O stretch (~1680–1720 cm1^{-1}) .

Q. Intermediate: What role does this compound play in medicinal chemistry, particularly in kinase or tubulin inhibition?

Methodological Answer:
This aldehyde serves as a precursor for Schiff base formation or condensation reactions to generate pharmacophores targeting tubulin or kinases. For example, derivatives like 3-substituted oxindoles or pyrrolopyridine-hybrids inhibit tubulin polymerization by binding to the colchicine site, as shown in fluorescence-based assays using >99% pure tubulin (IC50_{50} values < 1 µM) . Its planar structure also facilitates interactions with ATP-binding pockets in kinases (e.g., VEGFR-2, EGFR), validated via molecular docking and kinase inhibition profiling .

Q. Advanced: How do structural modifications (e.g., substituents at positions 3 or 6) affect the biological activity of this compound?

Methodological Answer:

  • Position 3 : Electron-withdrawing groups (e.g., -CN, -NO2_2) enhance tubulin binding affinity by stabilizing π-π stacking with β-tubulin’s T7 loop. For example, 3-cyano derivatives show 10-fold higher antiproliferative activity (GI50_{50} ~50 nM) compared to unsubstituted analogs .
  • Position 6 : Methyl or halogen substituents improve metabolic stability and kinase selectivity. A 6-chloro derivative demonstrated 85% inhibition of BCR-Abl (vs. 40% for the parent compound) in cellular assays .
    SAR studies should combine DFT calculations (e.g., HOMO-LUMO energy gaps) with in vitro assays to prioritize synthetic targets .

Q. Advanced: What experimental challenges arise in studying the reactivity of the aldehyde group in aqueous or biological media?

Methodological Answer:
The aldehyde group is prone to hydration (forming geminal diols) or Schiff base adducts with amines (e.g., lysine residues in proteins), complicating bioactivity assays. To mitigate this:

  • Use anhydrous DMSO or DMF for stock solutions.
  • Perform time-resolved fluorescence assays to monitor tubulin binding kinetics before adduct formation .
  • Stabilize the aldehyde via in situ protection (e.g., acetal formation) during synthesis, followed by deprotection under mild acidic conditions .

Q. Advanced: How can researchers leverage dual-targeting strategies (e.g., HDAC/tubulin) using derivatives of this compound?

Methodological Answer:
Hybrid molecules combining the pyrrolopyridine core with hydroxamate or benzamide groups (HDAC inhibitors) have shown synergistic effects. For example, a hydroxamate-linked derivative inhibited HDAC1 (IC50_{50}= 12 nM) and tubulin polymerization (IC50_{50}= 0.8 µM) concurrently. Experimental design should include:

  • Isozyme-specific HDAC activity assays (e.g., fluorogenic substrates for HDAC1 vs. HDAC6).
  • Combination index (CI) analysis to quantify synergy (e.g., CI < 0.3 indicates strong synergy) .

Q. Advanced: What analytical techniques are recommended for detecting degradation products or impurities in scaled-up synthesis?

Methodological Answer:

  • LC-MS/MS : Identifies oxidative byproducts (e.g., carboxylic acid derivatives from aldehyde oxidation).
  • X-ray crystallography : Resolves structural ambiguities in degradation products (e.g., dimerization via aldol condensation) .
  • Stability-indicating HPLC : Uses accelerated aging (40°C/75% RH for 4 weeks) to monitor impurity profiles .

Properties

IUPAC Name

1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O/c11-5-7-3-6-4-9-2-1-8(6)10-7/h1-5,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHKFHQWRPIALDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1NC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50663720
Record name 1H-Pyrrolo[3,2-c]pyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50663720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

630395-95-8
Record name 1H-Pyrrolo[3,2-c]pyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50663720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Add to a solution of 2-(diethoxymethyl)-1H-pyrrolo[3,2-c]pyridine-1-carboxylic acid 1,1-dimethylethyl ester (8b-1, 9.8 g, 30.6 mmol) in 100 ml THF, 6 ml of concentrated HCl. Stir the reaction mixture at room temperature for 20 h, basify with saturated sodium bicarbonate solution, pour into EtOAc, wash with saturated sodium bicarbonate and brine, dry the organic phase over MgSO4, filter, and concentrate to give a mixture of 2-formyl-1H-pyrrolo[3,2-c]pyridine-1-carboxylic acid 1,1-dimethylethyl ester and 1H-pyrrolo[3,2-c]pyridine-2-carboxaldehyde 9b-1 as a solid. Separate the mixture by flash chromatography (silica, 1-3% MeOH/CH2Cl2) to give 2-formyl-1H-pyrrolo[3,2-c]pyridine-1-carboxylic acid 1,1-dimethylethyl ester (5.0 g ) as an oil and 1H-pyrrolo[3,2-c]pyridine-2-carboxaldehyde 9b-1 (1.0 g) as a tan solid. Add TFA (5.0 mL) dropwise to a solution of 2-formyl-1H-pyrrolo[3,2-c]pyridine-1-carboxylic acid 1,1-dimethylethyl ester (5.0 g, 20.3 mmol) in 250 ml dichloromethane. Heat the reaction mixture at reflux for 3 hours, concentrate, dilute the residue with 300 ml EtOAc, wash with saturated sodium bicarbonate solution (3×) and brine, dry the organic phase (MgSO4), filter and concentrate to yield 1H-pyrrolo[3,2-c]pyridine-2-carboxaldehyde 9b-1 (2.24 g) as a pure solid.
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Name
2-formyl-1H-pyrrolo[3,2-c]pyridine-1-carboxylic acid 1,1-dimethylethyl ester
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde
1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde
1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde
1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde
1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde
1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde

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